Spectroscopic Profile of 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine: A Theoretical and Comparative Analysis
Spectroscopic Profile of 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine: A Theoretical and Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the heterocyclic compound 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction tools to generate and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is further enriched by comparative analysis with structurally related compounds, offering a robust theoretical framework for the spectroscopic characterization of this molecule. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, providing foundational data for compound identification, purity assessment, and further research endeavors.
Introduction
7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is a heterocyclic compound of interest in various fields of chemical research, including drug discovery and materials science. Its rigid, fused-ring structure, incorporating both a pyridine and a dihydro-dioxin moiety, suggests potential for unique biological and photophysical properties. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, identification, and the elucidation of its structure-activity relationships.
This guide addresses the current gap in publicly available experimental spectroscopic data for this specific molecule. By employing reliable in-silico prediction methodologies, we present a detailed theoretical spectroscopic profile. The causality behind the predicted spectral features is explained through fundamental principles of spectroscopy and by drawing parallels with the known spectral data of analogous structures, such as 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine and various chloro-substituted pyridines.
Disclaimer: The spectroscopic data presented in this document are computationally predicted and have not been experimentally verified. These predictions are intended to provide a reasonable approximation of the true spectra and should be used as a guide for experimental design and data interpretation.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine with the systematic atom numbering used for NMR assignments is presented below.
Caption: Molecular structure of 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of each nucleus. These predictions are generated using online resources such as NMRDB.org, which employs a combination of algorithms for accurate chemical shift estimation[3].
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is expected to show three distinct signals.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2, H-3 | 4.3 - 4.5 | Multiplet | 4H | -O-CH₂-CH₂-O- |
| H-6 | 7.0 - 7.2 | Doublet | 1H | Pyridine Ring |
| H-8 | 7.9 - 8.1 | Doublet | 1H | Pyridine Ring |
Interpretation:
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The four protons of the dihydro-dioxin ring (H-2 and H-3) are expected to be chemically equivalent and appear as a multiplet in the region of 4.3-4.5 ppm. This chemical shift is characteristic of protons attached to carbons adjacent to oxygen atoms.
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The pyridine ring exhibits two aromatic protons. The proton at the C-6 position is predicted to resonate at a lower chemical shift (7.0-7.2 ppm) compared to the proton at the C-8 position (7.9-8.1 ppm). This is due to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing chlorine atom on the C-8 proton.
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The coupling between H-6 and H-8 is expected to be a small meta-coupling, resulting in sharp doublets for both signals.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| C-2, C-3 | 65 - 70 | -O-CH₂-CH₂-O- |
| C-4a | 140 - 145 | Pyridine Ring (bridgehead) |
| C-6 | 120 - 125 | Pyridine Ring |
| C-7 | 130 - 135 | Pyridine Ring (C-Cl) |
| C-8 | 145 - 150 | Pyridine Ring |
| C-8a | 150 - 155 | Pyridine Ring (bridgehead) |
Interpretation:
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The aliphatic carbons of the dihydro-dioxin ring (C-2 and C-3) are predicted to appear in the upfield region of the spectrum (65-70 ppm), consistent with sp³ hybridized carbons bonded to oxygen.
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The aromatic carbons of the pyridine ring resonate in the downfield region (120-155 ppm).
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The carbon atom bearing the chlorine atom (C-7) is expected to be in the range of 130-135 ppm.
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The bridgehead carbons (C-4a and C-8a) and the carbon adjacent to the nitrogen (C-8) are the most deshielded due to the influence of the heteroatoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum for 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine can be estimated using online tools like Cheminfo.org, which provides insights into the vibrational modes of the molecule[1][4].
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic (Pyridine) |
| 2950 - 2850 | C-H stretching | Aliphatic (Dihydro-dioxin) |
| 1600 - 1550 | C=N stretching | Pyridine Ring |
| 1500 - 1400 | C=C stretching | Aromatic Ring |
| 1300 - 1200 | C-O-C stretching (asymmetric) | Dioxin Ring |
| 1150 - 1050 | C-O-C stretching (symmetric) | Dioxin Ring |
| 850 - 800 | C-Cl stretching | Chloro-aromatic |
| 800 - 750 | C-H out-of-plane bending | Aromatic Ring |
Interpretation:
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The spectrum is expected to show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹.
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Aliphatic C-H stretching from the dihydro-dioxin ring should appear just below 3000 cm⁻¹.
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The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.
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Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkages in the dioxin ring will be prominent in the fingerprint region (1300-1050 cm⁻¹).
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A band in the 850-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum and fragmentation pathways can be explored using tools like CFM-ID[5].
Predicted Molecular Ion:
The molecular formula of 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine is C₇H₆ClNO₂. The predicted monoisotopic mass of the molecular ion [M]⁺˙ is approximately 171.0087 g/mol . Due to the presence of chlorine, an isotopic peak [M+2]⁺˙ with about one-third the intensity of the molecular ion peak is expected.
Proposed Fragmentation Pathway:
The fragmentation of the molecular ion is likely to proceed through several key pathways, initiated by the loss of stable neutral molecules or radicals.
Caption: Proposed mass spectral fragmentation pathway for 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine.
Interpretation of Fragmentation:
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Loss of Ethylene Oxide: A primary fragmentation pathway could involve a retro-Diels-Alder type reaction within the dihydro-dioxin ring, leading to the loss of ethylene oxide (C₂H₄O, 44 Da) to form a radical cation with m/z 127/129.
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Loss of a Hydroxyl Radical: Another possibility is the loss of a hydroxyl radical (OH, 17 Da), which is less common but can occur, leading to an ion at m/z 154/156.
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Loss of Carbon Monoxide: The fragment ion at m/z 128/130 could further lose a molecule of carbon monoxide (CO, 28 Da) to yield a fragment with m/z 100/102.
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Loss of Chlorine Radical: The chloropyridine fragment could then lose a chlorine radical (Cl, 35/37 Da) to produce the pyridyl cation at m/z 77.
Experimental Protocols (General)
While experimental data for the title compound is not available, the following are general, field-proven protocols for acquiring the spectroscopic data discussed.[6]
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.
IR Spectroscopy
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Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired for background correction.
Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
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Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For EI, a standard electron energy of 70 eV is typically used.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, spectroscopic characterization of 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable starting point for researchers working with this compound. The provided general experimental protocols serve as a practical guide for the future acquisition of empirical data. It is our hope that this document will facilitate the synthesis, identification, and further investigation of this and related heterocyclic systems.
References
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Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 27, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved January 27, 2026, from [Link]
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Mestrelab. (n.d.). Mnova NMRPredict. Retrieved January 27, 2026, from [Link]
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nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved January 27, 2026, from [Link]
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NMRium. (n.d.). NMRium demo - Predict. Retrieved January 27, 2026, from [Link]
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 7-Chloroquinoline. Retrieved January 27, 2026, from [Link]
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CFM-ID. (n.d.). Spectra Prediction. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. Retrieved January 27, 2026, from [Link]
- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
- Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 12(9), 615-621.
- Katritzky, A. R., & Dega-Szafran, Z. (1989). Proton and carbon-13 NMR studies of 1-substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090-1093.
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ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me? Retrieved January 27, 2026, from [Link]
